molecular formula C17H17FN2O3S B4012807 5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4012807
M. Wt: 348.4 g/mol
InChI Key: UQBTUZYMEGHSKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves multi-step reactions, starting from specific phenyl compounds, malononitrile, and utilizing techniques such as the Gewald synthesis and Vilsmeier-Haack reaction. For instance, novel Schiff bases and pyrazole derivatives have been synthesized from precursors like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showcasing the versatility of these methods in producing complex molecular structures (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives reveals a rich interaction pattern, including hydrogen bonding in various dimensions. For example, studies on tetrahydro-1H-pyrazolo derivatives have shown the adoption of half-chair conformations by the reduced pyridine ring, highlighting the influence of substituents on molecular conformation (Sagar et al., 2017).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, demonstrating their reactivity and potential for further chemical manipulation. For instance, the addition-rearrangement reactions with arylsulfonyl isocyanates lead to significant transformations, illustrating the chemical versatility of these compounds (Jao et al., 1996).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as crystal structure and stability, are influenced by their molecular geometry and intermolecular interactions. Studies involving single-crystal diffraction have provided insights into the arrangement and stability of these compounds (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interactions, are key areas of study for pyrazole derivatives. Research into their interaction with different chemical agents and conditions has shed light on their potential for synthesis of new compounds and their reactivity patterns (Zhu et al., 2011).

properties

IUPAC Name

3-(2-fluorophenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-23-13-9-7-12(8-10-13)16-11-17(20(19-16)24(2,21)22)14-5-3-4-6-15(14)18/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTUZYMEGHSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 2
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 3
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 4
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 6
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

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